molecular formula C17H32N2O2 B1499012 Tert-butyl 4-(cycloheptylamino)piperidine-1-carboxylate CAS No. 319427-80-0

Tert-butyl 4-(cycloheptylamino)piperidine-1-carboxylate

Cat. No.: B1499012
CAS No.: 319427-80-0
M. Wt: 296.4 g/mol
InChI Key: UGNLRZAGDPPVIP-UHFFFAOYSA-N
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Description

Tert-butyl 4-(cycloheptylamino)piperidine-1-carboxylate: is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a tert-butyl group, a cycloheptylamine moiety, and a piperidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(cycloheptylamino)piperidine-1-carboxylate typically involves the following steps:

  • Amination Reaction: The cycloheptylamine is reacted with piperidine-1-carboxylate under specific conditions to form the intermediate compound.

  • Protection of the Amino Group: The amino group is protected using a tert-butyl group to prevent unwanted side reactions.

  • Purification: The final product is purified through techniques such as recrystallization or chromatography.

Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 4-(cycloheptylamino)piperidine-1-carboxylate can undergo various chemical reactions, including:

  • Oxidation: Conversion of the compound to its corresponding oxo derivative.

  • Reduction: Reduction of the compound to form a simpler derivative.

  • Substitution: Replacement of the tert-butyl group with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

  • Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Oxidized derivatives of the compound.

  • Reduction Products: Reduced forms of the compound.

  • Substitution Products: Derivatives with different functional groups.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a tool in biochemical studies to understand enzyme mechanisms and protein interactions. Medicine: Industry: Utilized in the manufacturing of specialty chemicals and materials.

Mechanism of Action

The mechanism by which tert-butyl 4-(cycloheptylamino)piperidine-1-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes.

Comparison with Similar Compounds

  • Tert-butyl 4-(cyclohexylamino)piperidine-1-carboxylate

  • Tert-butyl 4-(cyclopentylamino)piperidine-1-carboxylate

  • Tert-butyl 4-(cycloheptylamino)piperidine-1-carboxylate

Uniqueness: this compound stands out due to its unique cycloheptylamine moiety, which imparts distinct chemical and biological properties compared to its cyclohexyl and cyclopentyl counterparts.

This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

tert-butyl 4-(cycloheptylamino)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H32N2O2/c1-17(2,3)21-16(20)19-12-10-15(11-13-19)18-14-8-6-4-5-7-9-14/h14-15,18H,4-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGNLRZAGDPPVIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)NC2CCCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H32N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40656262
Record name tert-Butyl 4-(cycloheptylamino)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40656262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

319427-80-0
Record name tert-Butyl 4-(cycloheptylamino)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40656262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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